molecular formula C11H11NO B3042323 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one CAS No. 5691-27-0

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

Cat. No. B3042323
CAS RN: 5691-27-0
M. Wt: 173.21 g/mol
InChI Key: RVCIXYMGIRZTFA-ZJUUUORDSA-N
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Description

“4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one” is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: C1CC2=CC=CC=C2C3C1C(=O)N3 . The compound contains a quasi-planar, B-lactam moiety and a rigid cyclohexane ring, which can assume either a flexible boat form (77%) or a flexible half-chair form (23%) .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Chemical Reactivity A study described the synthesis of certain azabicyclooctane derivatives, including 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one, exploring the photochemical addition of acrylonitrile to dihydropyridines and subsequent chemical reactions. This research sheds light on the compound's potential for creating unique molecular structures (Adembri, Donati, Fusi, & Ponticelli, 1992).

Polymerization and Material Science Another significant application is in the field of polymer science. For example, a novel bicyclic oxalactam closely related to this compound was synthesized and used for anionic ring-opening polymerization, forming a new polyamide. This highlights the compound's relevance in synthesizing new materials with potential applications in various industries (Okada, Sumitomo, Mori, Hall, Chan, & Bruck, 1990).

Antimicrobial and Anticancer Research Research in medicinal chemistry has explored derivatives of azabicyclooctane compounds for their antimicrobial and anticancer properties. These studies are crucial for developing new therapeutic agents, underscoring the importance of this compound in pharmaceutical research (Kayarmar, Nagaraja, Bhat, Naik, Rajesh, Shetty, & Arulmoli, 2014).

Molecular Structure and Crystallography The compound also plays a role in crystallography and molecular structure studies. Investigations into the crystal structures of related azabicyclooctane derivatives provide insights into molecular interactions and bonding, essential for understanding chemical and physical properties (Brzezinski, Lazny, Nodzewska, Sidorowicz, 2013).

Organic Chemistry and Catalysis Additionally, it has applications in organic chemistry, particularly in catalysis. For example, silica bonded derivatives of related azabicyclooctane compounds have been used as catalysts in the synthesis of organic compounds, demonstrating the versatility of this chemical framework in facilitating chemical reactions (Hasaninejad, Shekouhy, Golzar, Zare, & Doroodmand, 2011).

Safety and Hazards

The safety information available indicates that “4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one” is classified as Acute Tox. 4 Oral according to the GHS classification system . The compound should be handled with appropriate safety measures, including adequate ventilation and personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 4,5-Benzo-cis-7-azabicyclo[42Similar compounds have been found to interact with β-tubulin .

Mode of Action

The exact mode of action of 4,5-Benzo-cis-7-azabicyclo[42It is suggested that these compounds show good affinity towards the active pocket of their targets .

Result of Action

The molecular and cellular effects of 4,5-Benzo-cis-7-azabicyclo[42Similar compounds have shown antimicrobial and anticancer activities .

Biochemical Analysis

Biochemical Properties

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds with enzymes, potentially inhibiting or activating their functions . For example, it may interact with proteases, altering their activity and affecting protein degradation pathways. Additionally, this compound can bind to receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, this compound may affect metabolic pathways by interacting with key enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux.

properties

IUPAC Name

(2aR,8bR)-2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12-11/h1-4,9-10H,5-6H2,(H,12,13)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCIXYMGIRZTFA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]3[C@@H]1C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 2
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 3
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 4
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Reactant of Route 5
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 6
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

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